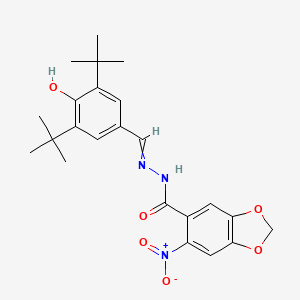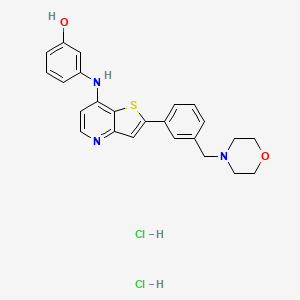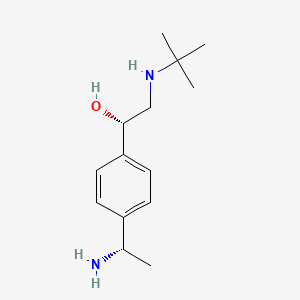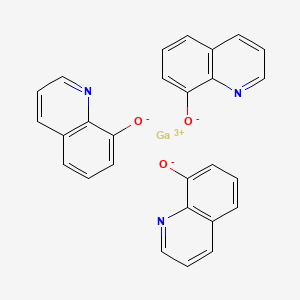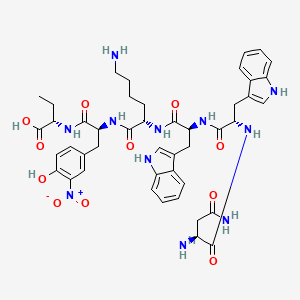
Urolinin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urolinin is a linear peptidic Urotensin-II Receptor Agonist. This compound shows low nanomolar potency as well as improved metabolic stability. This compound is a hexameric UIIR agonist with an EC50 of 4.75 nM and a metabolic stability of 1319 min, 6.3-fold higher than wild-type U-II. The U-II system exhibits a remarkable potential for the development of novel therapeutic strategies, especially those related to the treatment of cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Metabolism and Bioactivity
Urolithins, metabolites from the gut microbiota, have been studied for their varied biological activities. Derived from polyphenols ellagitannins and ellagic acid, found in foods like pomegranates and walnuts, urolithins show promise in contributing to health benefits. Recent advances in understanding the microorganisms involved in urolithin production and the characterization of the gut microbiota associated with urolithin metabolism have been significant. Urolithins have been detected in various human fluids and tissues and hold relevance in human health (García-Villalba et al., 2022).
Role in Health and Disease
Urolithins have shown potential in impacting human health positively, especially due to their absorption being better than their precursors. The role of urolithins in human health, particularly their interindividual variability in production (metabotypes), and their relationship with health status and dysbiosis have been critically reviewed. The potential mechanisms of action of urolithins and their physiological significance are also areas of ongoing research (Tomás-Barberán et al., 2017).
Biological Activities and Therapeutic Potential
Urolithins demonstrate various biological activities, including cardiovascular protection, anti-inflammatory activity, anticancer properties, antidiabetic activity, and antiaging properties. They are involved in several cellular mechanisms and have shown benefits in the treatment of diseases like Alzheimer's disease, type 2 diabetes mellitus, liver disease, cardiovascular disease, and various cancers. Urolithin A, in particular, has shown antiaging activity by activating mitophagy and mitochondrial biogenesis (Hasheminezhad et al., 2021).
Mitochondrial and Muscle Function
Urolithin A has been identified as a natural compound that induces mitophagy both in vitro and in vivo. It has shown promising results in prolonging normal activity during aging, including mobility and maintaining mitochondrial respiratory capacity. These findings highlight the health benefits of urolithin A and its potential application in improving mitochondrial and muscle function (Ryu et al., 2016).
Safety and Clinical Trials
Clinical trials have demonstrated that urolithin A is safe for human consumption and has a favorable safety profile. It has been bioavailable in plasma at all tested doses, and treatment with urolithin A modulated plasma acylcarnitines and skeletal muscle mitochondrial gene expression in elderly individuals. This suggests that regular oral consumption of urolithin A induces a molecular signature of improved mitochondrial and cellular health in humans (Andreux et al., 2019).
Eigenschaften
Molekularformel |
C45H55N11O11 |
|---|---|
Molekulargewicht |
926.001 |
Aussehen |
Solid powder |
Synonyme |
Urolinin; nWWK-Tyr(3-NO2)-Abu.; (2S,5S,8S,11S,14S,17R)-11,14-bis((1H-indol-3-yl)methyl)-17,19-diamino-8-(4-aminobutyl)-2-ethyl-5-(4-hydroxy-3-nitrobenzyl)-4,7,10,13,16,19-hexaoxo-3,6,9,12,15-pentaazanonadecanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




